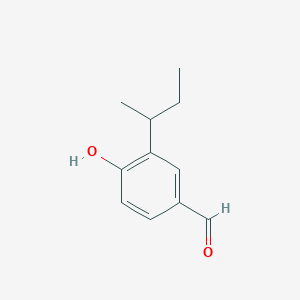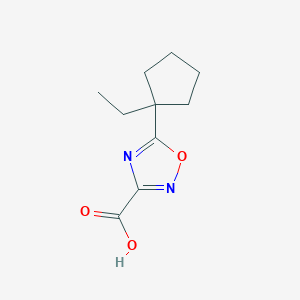![molecular formula C9H11N3 B13318814 1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)
1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent such as ethanol or tetrahydrofuran.
Substitution: Halogens, nucleophiles; conditions: solvent such as dichloromethane or acetonitrile.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[5,1-c]triazines:
Uniqueness: 1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine is unique due to its specific structural features and the presence of an ethanamine group, which may confer distinct biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-2-ylethanamine |
InChI |
InChI=1S/C9H11N3/c1-7(10)9-6-8-4-2-3-5-12(8)11-9/h2-7H,10H2,1H3 |
InChI Key |
GHPATUFUBZILNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C=CC=CC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13318736.png)
![4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13318745.png)

![6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13318758.png)
![tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13318763.png)

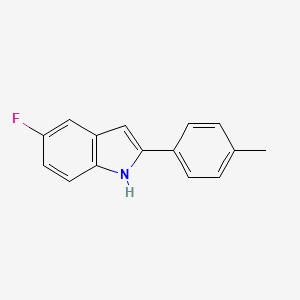
![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)

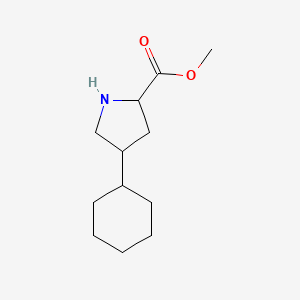
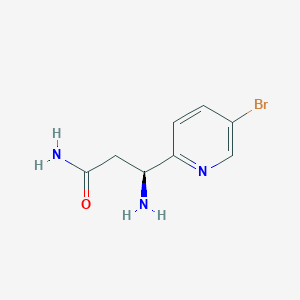
![2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)
